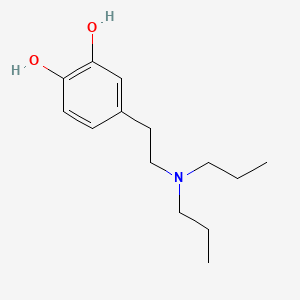

N,N-di-n-propyldopamine

Vue d'ensemble

Description

N,N-di-n-Propyldopamine est un composé synthétique appartenant à la classe des composés organiques connus sous le nom de catécholamines et de leurs dérivés. Les catécholamines sont des composés contenant du 4-(2-aminoéthyl)pyrocatechol ou un dérivé de celui-ci formé par substitution. This compound a été étudié pour ses propriétés pharmacologiques, en particulier ses effets sur le système cardiovasculaire .

Méthodes De Préparation

Voies synthétiques et conditions de réaction

La synthèse de N,N-di-n-Propyldopamine implique la réaction de la dopamine avec la n-propylamine dans des conditions spécifiques. La réaction nécessite généralement un catalyseur et est réalisée dans un solvant organique. Le processus implique la substitution des atomes d'hydrogène sur l'atome d'azote de la dopamine par des groupes n-propyle .

Méthodes de production industrielle

La production industrielle de this compound suit des voies synthétiques similaires, mais à plus grande échelle. Le processus est optimisé pour le rendement et la pureté, impliquant souvent plusieurs étapes de purification telles que la recristallisation et la chromatographie pour garantir que le produit final répond aux normes industrielles .

Analyse Des Réactions Chimiques

Types de réactions

N,N-di-n-Propyldopamine subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former des quinones.

Réduction : Les réactions de réduction peuvent le convertir à nouveau en son amine parente.

Substitution : Il peut subir des réactions de substitution où les groupes fonctionnels sont remplacés par d'autres groupes.

Réactifs et conditions courantes

Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium pour l'oxydation, des agents réducteurs comme l'hydrure de lithium et d'aluminium pour la réduction, et divers nucléophiles pour les réactions de substitution. Les réactions sont généralement réalisées sous des températures et des pressions contrôlées pour garantir l'obtention du produit souhaité .

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation de this compound peut produire des quinones, tandis que la réduction peut régénérer l'amine parente .

Applications de la recherche scientifique

Chimie : Il est utilisé comme composé modèle pour étudier le comportement des catécholamines et de leurs dérivés.

Biologie : La recherche s'est concentrée sur ses effets sur les systèmes biologiques, en particulier son interaction avec les récepteurs de la dopamine.

Médecine : Le composé a été étudié pour son utilisation potentielle comme agent antihypertenseur en raison de sa capacité à abaisser la tension artérielle et à réduire la consommation d'oxygène myocardique

Industrie : Il est utilisé dans la synthèse d'autres composés pharmacologiquement actifs et comme outil de recherche dans le développement de médicaments

Mécanisme d'action

This compound exerce ses effets principalement par l'interaction avec les récepteurs de la dopamine. Il agit comme un agoniste à ces récepteurs, conduisant à diverses réponses physiologiques. Le composé s'est avéré stimuler les récepteurs inhibiteurs de la dopamine présynaptiques, entraînant une diminution de la libération de neurotransmetteurs comme la noradrénaline. Ce mécanisme est responsable de ses effets hypotenseurs et bradycardiques .

Applications De Recherche Scientifique

Cardiovascular Effects

N,N-di-n-propyldopamine has been extensively studied for its cardiovascular effects. Research indicates that it acts as an agonist at dopamine receptors, particularly influencing presynaptic inhibitory receptors. This interaction leads to hypotensive (blood pressure-lowering) and bradycardic (heart rate-lowering) effects. For instance, studies involving anesthetized cats and dogs demonstrated that intravenous administration of DPDA resulted in significant reductions in mean arterial pressure .

Table 1: Summary of Cardiovascular Effects

| Study Reference | Dosage (µg/kg/min) | Observed Effect |

|---|---|---|

| 50-200 | Hypotensive and bradycardic | |

| 20-80 | Dose-dependent reduction in MAP | |

| Variable | Differentiated effects from DA |

Renal Effects

In addition to its cardiovascular applications, this compound has been shown to affect renal blood flow. Studies indicate that it increases renal blood flow in dogs resistant to ganglionic blockade, suggesting activity at postsynaptic vascular dopamine receptors . This property positions DPDA as a potential candidate for developing new antihypertensive drugs that target both cardiovascular and renal systems.

Biological Research Applications

This compound serves as a valuable model compound in biological research to study dopamine receptor interactions. Its unique structure allows researchers to investigate receptor affinities and physiological responses associated with catecholamines. For example, analogues of DPDA have been synthesized to evaluate their selectivity for D1 and D2 receptors, revealing important insights into receptor pharmacology .

Table 2: Comparison of Dopamine Analogues

| Compound | D1 Affinity | D2 Affinity | Unique Properties |

|---|---|---|---|

| This compound | Moderate | High | Significant cardiovascular effects |

| 3-methane-sulfonamide | Low | Higher | More selective for D2 |

| 3-formamide derivative | Moderate | Significant | Retained D2 affinity |

Industrial Applications

In the pharmaceutical industry, this compound is utilized in the synthesis of other pharmacologically active compounds. Its role as a research tool in drug development is crucial for understanding the mechanisms of action of catecholamines and their derivatives. The compound's unique interaction with dopamine receptors makes it a valuable asset in exploring new therapeutic agents.

Hypotensive Mechanism Studies

A notable case study demonstrated the hypotensive effects of this compound through various experimental setups. In one experiment involving anesthetized dogs, DPDA was infused intravenously at varying dosages, resulting in significant reductions in mean arterial pressure without affecting pulmonary arterial pressure . This study highlighted the compound's potential as an antihypertensive agent through its action on dopamine receptors.

Ocular Pressure Studies

Another area of research focused on the effects of this compound on intraocular pressure (IOP). In studies conducted on rabbit models, topical administration resulted in bilateral hypotension after unilateral application. These findings suggest that DPDA may play a role in managing conditions like glaucoma by influencing aqueous humor dynamics through dopaminergic pathways .

Mécanisme D'action

N,N-di-n-Propyldopamine exerts its effects primarily through interaction with dopamine receptors. It acts as an agonist at these receptors, leading to various physiological responses. The compound has been shown to stimulate presynaptic inhibitory dopamine receptors, resulting in decreased release of neurotransmitters like noradrenaline. This mechanism is responsible for its hypotensive and bradycardic effects .

Comparaison Avec Des Composés Similaires

Composés similaires

N,N-di-n-Butyldopamine : Un autre dérivé de la dialkyldopamine avec des propriétés pharmacologiques similaires.

N,N-di-n-Ethyldopamine : Un composé avec une chaîne alkyle plus courte, conduisant à des affinités réceptorielles et des effets physiologiques différents.

Unicité

N,N-di-n-Propyldopamine est unique en raison de son interaction spécifique avec les récepteurs de la dopamine et de sa capacité à produire des effets cardiovasculaires importants. Sa structure permet une liaison réceptrice sélective, ce qui en fait un composé précieux pour étudier la pharmacologie des récepteurs de la dopamine et développer de nouveaux agents thérapeutiques .

Activité Biologique

N,N-di-n-propyldopamine (DPDA) is a synthetic compound that has garnered attention in pharmacology due to its interactions with dopamine receptors, particularly D1 and D2 receptors. This article explores the biological activity of DPDA, including its pharmacological properties, receptor affinities, and cardiovascular effects, supported by relevant research findings and case studies.

Chemical Structure and Synthesis

DPDA is an analog of dopamine where the hydrogen atoms of the amine group are replaced by n-propyl groups. This modification enhances its lipophilicity and alters its receptor binding profile. The synthesis of DPDA involves several steps, typically starting from catechol derivatives, followed by alkylation processes to introduce the n-propyl groups.

Receptor Affinities

DPDA exhibits significant affinity for both D1 and D2 dopamine receptors. Research indicates that modifications in the molecular structure can lead to variations in receptor selectivity:

- D2 Receptor Affinity : DPDA has shown notable affinity for D2 receptors, which is crucial for its potential therapeutic effects in conditions like schizophrenia and Parkinson's disease. A study highlighted that certain analogs of DPDA demonstrated even higher selectivity for D2 receptors compared to DPDA itself .

- D1 Receptor Affinity : The compound also interacts with D1 receptors, although its affinity is generally lower than that for D2 receptors. This dual action may contribute to its overall pharmacological effects .

Cardiovascular Effects

DPDA's cardiovascular impact has been studied extensively. It has been shown to influence renal blood flow and systemic vascular resistance:

- In Vivo Studies : In anesthetized rat models, DPDA administration resulted in increased renal blood flow, suggesting its role as a vasodilator through dopamine receptor activation . The cardiovascular responses were resistant to ganglionic blockade, indicating a direct action on vascular dopamine receptors rather than indirect effects through central nervous system pathways .

- Dose-Dependent Effects : Research demonstrated that both dopamine and DPDA produced dose-related reductions in mean arterial pressure (MAP), with distinct heart rate responses observed between the two compounds .

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of DPDA:

Propriétés

Numéro CAS |

66185-61-3 |

|---|---|

Formule moléculaire |

C14H23NO2 |

Poids moléculaire |

237.34 g/mol |

Nom IUPAC |

4-[2-(dipropylamino)ethyl]benzene-1,2-diol |

InChI |

InChI=1S/C14H23NO2/c1-3-8-15(9-4-2)10-7-12-5-6-13(16)14(17)11-12/h5-6,11,16-17H,3-4,7-10H2,1-2H3 |

Clé InChI |

LMYSNFBROWBKMB-UHFFFAOYSA-N |

SMILES |

CCCN(CCC)CCC1=CC(=C(C=C1)O)O |

SMILES canonique |

CCCN(CCC)CCC1=CC(=C(C=C1)O)O |

Key on ui other cas no. |

66185-61-3 |

Synonymes |

DPDA N,N-di-n-propyldopamine N,N-di-n-propyldopamine hydrobromide N,N-di-n-propyldopamine hydrochloride N,N-di-n-propyldopamine hydroiodide |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.